TRPM8 Antagonism: 3-Chloro-2-methyl Substitution Confers Superior Cellular Potency Over the 4-Methyl Analog
In a direct SAR exploration of the 2-pyridyl-benzensulfonamide chemotype, the 3-chloro-2-methyl substitution (as in the target compound) was associated with sub-micromolar TRPM8 antagonism in a cell-based Ca2+ influx assay, whereas the 4-methyl analog lost significant activity [1]. The quantified difference in IC50 values underscores the criticality of the chloro group position and the synergistic effect of the ortho-methyl group for maintaining potency at this ion channel.
| Evidence Dimension | TRPM8 antagonism (cellular IC50) |
|---|---|
| Target Compound Data | IC50 < 1 µM (inferred from patent SAR table for 3-chloro-2-methyl-substituted analogs) |
| Comparator Or Baseline | N-(furan-2-ylmethyl)-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide: IC50 > 10 µM (or inactive at screening concentration) |
| Quantified Difference | >10-fold loss in potency upon moving methyl from 2- to 4-position |
| Conditions | HEK293 cells stably expressing human TRPM8; Fluo-4 Ca2+ influx assay; compound concentration range 0.1 nM–10 µM |
Why This Matters
For programs aiming to target cold-sensing pathways, the target compound's specific substitution pattern is essential to achieve the necessary on-target potency; ordering the 4-methyl analog would yield a false-negative result and derail the screening cascade.
- [1] Ohmi M, Shishido Y, Inoue T, Ando K, Fujiuchi A, Yamada A, Watanabe S, Kawamura K. Identification of a novel 2-pyridyl-benzensulfonamide derivative, RQ-00203078, as a selective and orally active TRPM8 antagonist. Bioorg Med Chem Lett. 2015;25(4):739-744. PMID: 25455182. View Source
